Cas no 300772-44-5 (2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate)

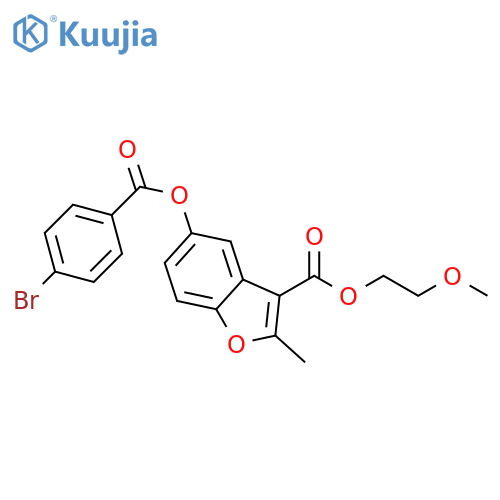

300772-44-5 structure

商品名:2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

- 2-methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- 3-Benzofurancarboxylic acid, 5-[(4-bromobenzoyl)oxy]-2-methyl-, 2-methoxyethyl ester

- AF-399/13927477

- SR-01000456830-1

- HMS604P16

- F0381-1998

- 2-methoxyethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

- AKOS001616442

- SR-01000456830

- 300772-44-5

- ChemDiv1_006330

- 2-methoxyethyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

-

- インチ: 1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)16-11-15(7-8-17(16)26-12)27-19(22)13-3-5-14(21)6-4-13/h3-8,11H,9-10H2,1-2H3

- InChIKey: VNFWPPRRQWKNKW-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(OC(=O)C3=CC=C(Br)C=C3)C=C2C(C(OCCOC)=O)=C1C

計算された属性

- せいみつぶんしりょう: 432.02085g/mol

- どういたいしつりょう: 432.02085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 1.446±0.06 g/cm3(Predicted)

- ふってん: 513.0±50.0 °C(Predicted)

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0381-1998-10mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0381-1998-50mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0381-1998-100mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| A2B Chem LLC | BA80432-50mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 50mg |

$504.00 | 2024-04-20 | ||

| A2B Chem LLC | BA80432-100mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 100mg |

$697.00 | 2024-04-20 | ||

| A2B Chem LLC | BA80432-1mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA80432-5mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 5mg |

$272.00 | 2024-04-20 | ||

| Life Chemicals | F0381-1998-75mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0381-1998-40mg |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0381-1998-20μmol |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

300772-44-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

300772-44-5 (2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量